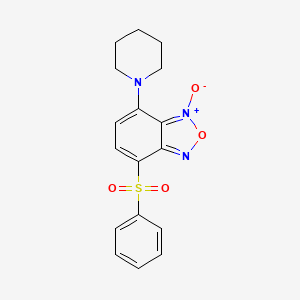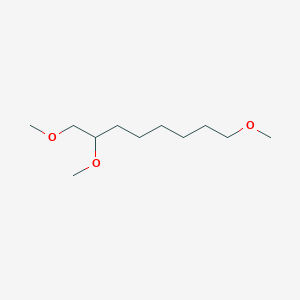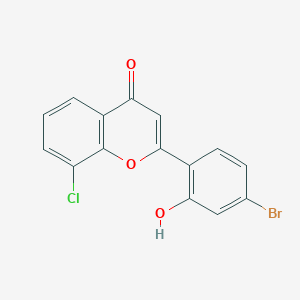
2-(4-bromo-2-hydroxyphenyl)-8-chloro-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromo-2-hydroxyphenyl)-8-chloro-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of bromine, chlorine, and hydroxyl functional groups attached to a chromen-4-one core structure. Chromen-4-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-hydroxyphenyl)-8-chloro-4H-chromen-4-one typically involves the condensation of 4-bromo-2-hydroxybenzaldehyde with 8-chloro-4H-chromen-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can further improve the sustainability of the industrial production methods .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-bromo-2-hydroxyphenyl)-8-chloro-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The carbonyl group in the chromen-4-one core can be reduced to form a hydroxyl group.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed under mild conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base to facilitate the substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(4-bromo-2-oxophenyl)-8-chloro-4H-chromen-4-one.
Reduction: Formation of 2-(4-bromo-2-hydroxyphenyl)-8-chloro-4H-chroman-4-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Mécanisme D'action
The mechanism of action of 2-(4-bromo-2-hydroxyphenyl)-8-chloro-4H-chromen-4-one involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound binds to the active site of enzymes such as α-glucosidase and α-amylase, inhibiting their activity and thereby reducing the breakdown of carbohydrates into glucose.
Antioxidant Activity: The hydroxyl group in the compound can scavenge free radicals, reducing oxidative stress and preventing cellular damage.
Anticancer Activity: The compound induces apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Comparaison Avec Des Composés Similaires
2-(4-bromo-2-hydroxyphenyl)-8-chloro-4H-chromen-4-one can be compared with other similar compounds, such as:
4-bromo-2-hydroxybenzaldehyde: Shares the bromine and hydroxyl functional groups but lacks the chromen-4-one core.
8-chloro-4H-chromen-4-one: Contains the chromen-4-one core and chlorine atom but lacks the bromine and hydroxyl functional groups.
2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo[1,5]thiazepines: Similar in structure but contains a benzo[1,5]thiazepine ring instead of the chromen-4-one core.
The uniqueness of this compound lies in its specific combination of functional groups and the chromen-4-one core, which contributes to its diverse biological activities and potential therapeutic applications .
Propriétés
Formule moléculaire |
C15H8BrClO3 |
|---|---|
Poids moléculaire |
351.58 g/mol |
Nom IUPAC |
2-(4-bromo-2-hydroxyphenyl)-8-chlorochromen-4-one |
InChI |
InChI=1S/C15H8BrClO3/c16-8-4-5-9(12(18)6-8)14-7-13(19)10-2-1-3-11(17)15(10)20-14/h1-7,18H |
Clé InChI |
QGGKMADTHDMDMO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)Cl)OC(=CC2=O)C3=C(C=C(C=C3)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-4-[(4-methoxyphenyl)methoxy]pyridine](/img/structure/B13934302.png)

![2-[4-(1H-pyrazol-1-yl)phenyl]Cyclobutanone](/img/structure/B13934316.png)

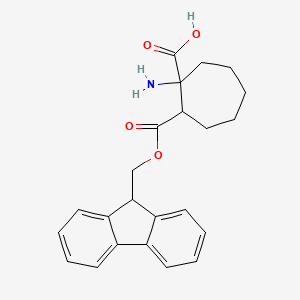
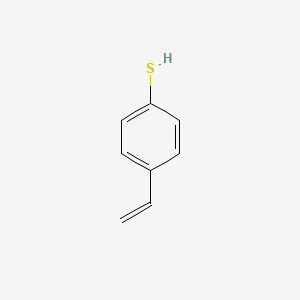
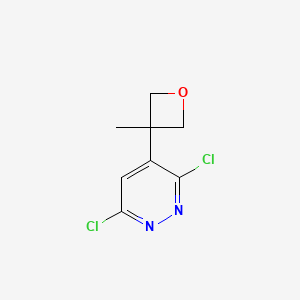
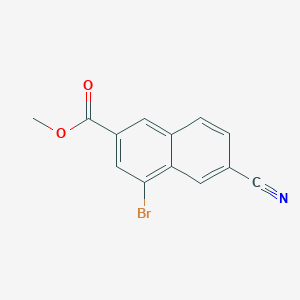
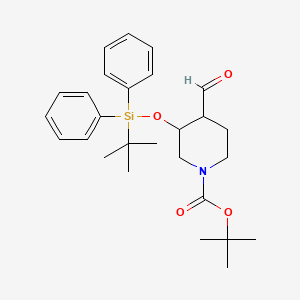
![1H-[1]benzofuro[3,2-f]indole-2,3-dione](/img/structure/B13934368.png)
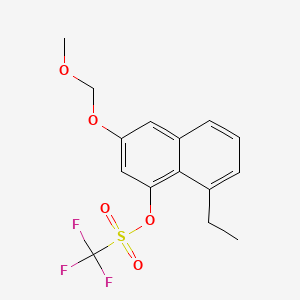
![Bis[(bicyclo[2.2.1]hept-5-en-2-yl)methoxy](dimethyl)silane](/img/structure/B13934376.png)
